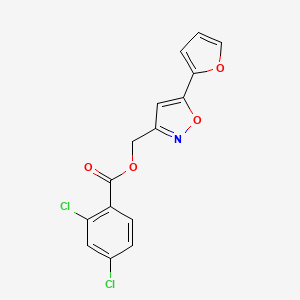![molecular formula C24H16N2 B2802250 5-Phenyl-5,7-dihydroindolo[2,3-b]carbazole CAS No. 1448296-00-1](/img/structure/B2802250.png)
5-Phenyl-5,7-dihydroindolo[2,3-b]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-5,7-dihydroindolo[2,3-b]carbazole is an organic compound with a complex structure that includes both indole and carbazole rings. This compound is known for its unique photophysical properties and has garnered significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Mechanism of Action
Target of Action
It is known that this compound is used in the construction of asymmetrical b, n/o based mr emitters .
Mode of Action
The compound is known to have increased short-range charge transfer advantages . This property allows it to interact with its targets, leading to changes in the emission spectra of the molecules .
Biochemical Pathways
It is known that the compound is used in the construction of high-efficiency blue multiple resonance emitters . These emitters have drawn much attention recently for their extremely sharp spectra and nearly unity photoluminescence quantum yields .
Pharmacokinetics
The compound’s molecular formula is c24h16n2, and it has an average mass of 332397 Da .
Result of Action
The compound, due to its increased short-range charge transfer advantages, shows bathochromic-shifted spectra, from deep blue to blue emission without sacrificing color purity . It exhibits bright blue emission peaking at 458 nm with a full-width-at-half-maximum of 24 nm in solution, as well as a high fluorescence quantum efficiency of 95% .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-5,7-dihydroindolo[2,3-b]carbazole typically involves multi-step organic reactions. One common method starts with the preparation of the indole and carbazole precursors, followed by their coupling under specific conditions. For instance, the Suzuki coupling reaction is often employed, where a palladium catalyst facilitates the formation of the carbon-carbon bond between the indole and carbazole units .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is typically purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-5,7-dihydroindolo[2,3-b]carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups like hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine) or alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .
Scientific Research Applications
5-Phenyl-5,7-dihydroindolo[2,3-b]carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: It is explored for its potential use in drug development and therapeutic applications.
Industry: It is used in the development of advanced materials for optoelectronic devices, such as OLEDs and organic photovoltaics
Comparison with Similar Compounds
Similar Compounds
Indolo[3,2-b]carbazole: This compound shares a similar core structure but differs in the position of the indole and carbazole rings.
5,11-Dihydroindolo[3,2-b]carbazole: This compound has a similar structure but with different substituents on the indole and carbazole rings.
Uniqueness
5-Phenyl-5,7-dihydroindolo[2,3-b]carbazole is unique due to its specific substitution pattern, which imparts distinct photophysical properties. Its ability to exhibit thermally activated delayed fluorescence and high fluorescence quantum efficiency makes it particularly valuable for applications in high-performance optoelectronic devices .
Properties
IUPAC Name |
5-phenyl-7H-indolo[2,3-b]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c1-2-8-16(9-3-1)26-23-13-7-5-11-18(23)20-14-19-17-10-4-6-12-21(17)25-22(19)15-24(20)26/h1-15,25H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMXBYPBWWMIPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C5C(=C4)C6=CC=CC=C6N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2802169.png)
![exo-3-Methylamino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid benzyl ester](/img/structure/B2802170.png)

![1-(3-ethylphenyl)-4-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2802174.png)




![3-Methyl-2-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2802181.png)
![6-Phenyl-2-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2802182.png)
![2-({7-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE](/img/structure/B2802187.png)
![3-(3,4-dimethoxyphenyl)-5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B2802189.png)
